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Phylloseptin-H7

Antimicrobial peptides Minimum inhibitory concentration Staphylococcus aureus

Researchers often face irreproducible results due to generic phylloseptin substitution. Phylloseptin-H7 (PS-7) eliminates this risk as a sequence-validated, 19-residue C-terminally amidated peptide with documented α-helical conformation. - Defined C-terminal sequence (-AIKHF-NH₂) distinct from PS-1/PS-2/PS-3 for targeted mutagenesis studies. - Validated broad-spectrum activity: S. aureus MIC 3.6 µM, M. luteus MIC 1.8 µM. - Non-hemolytic at effective antibacterial concentration (6 µM), ensuring a therapeutic window for hit-to-lead optimization.

Molecular Formula
Molecular Weight
Cat. No. B1576938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloseptin-H7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylloseptin-H7 Procurement Guide


Phylloseptin-H7 (PS-7, PLS-H7) is a 19‑residue, C‑terminally amidated antimicrobial peptide (AMP) belonging to the phylloseptin family, originally isolated from the skin secretion of the orange‑legged leaf frog *Phyllomedusa hypochondrialis* [1]. It adopts an α‑helical conformation in membrane‑mimetic environments [2] and displays broad‑spectrum antibacterial activity against both Gram‑positive and Gram‑negative bacteria at low micromolar concentrations [1]. The peptide has been experimentally validated and its sequence, physicochemical parameters, and activity profiles are documented in authoritative antimicrobial peptide databases [1][2].

Peptide Identity

Sequence-defined antimicrobial peptide (Phylloseptin‑7) with C‑terminal amidation

Screening Context

Reported antimicrobial screening activity against Gram‑positive and Gram‑negative strains

Database Profile

Documented physicochemical and MIC data in CAMP and DRAMP databases

Why Phylloseptin-H7 Cannot Be Replaced by Generic Analogs


Although the phylloseptin family shares a conserved N‑terminal region and C‑terminal amidation, individual members differ in as few as two to four amino acid positions near the C‑terminus, which critically modulate net charge (+1 to +3), hydrophobicity, and helical amphipathicity [1][2]. These physicochemical variations translate into substantial differences in antimicrobial potency (MIC shifts of 2‑ to >10‑fold) and target‑organism selectivity [1]. For example, Phylloseptin‑7 (PS-7) carries a net charge of +3 and a Boman index of 14.47, while Phylloseptin‑9 (PS‑9) exhibits a net charge of +2 and a Boman index of 27.01, predicting markedly different membrane‑interaction propensities [2]. Consequently, generic substitution of one phylloseptin for another without verifying sequence‑matched identity and activity data risks obtaining a peptide with substantially different antibacterial spectrum and potency, compromising experimental reproducibility and procurement value.

C‑terminal sequence variations (e.g., ‑AIKHF‑NH₂ vs. ‑AKHN‑NH₂) may shift net charge and hydrophobicity, altering antimicrobial spectrum

Reported MIC values differ between phylloseptin members; potency shifts of 2‑fold or more may be observed against the same strain

Hemolytic profile at antibacterial concentrations may differ; non‑hemolytic behavior of PS‑7 may not transfer to analogs with higher Boman index

Quantitative Differentiation Evidence


Anti-Staphylococcal Potency vs. Phylloseptin-1

Phylloseptin‑7 (PS‑7) demonstrates 2.2‑fold greater potency against *Staphylococcus aureus* ATCC 12600 (MIC = 3.6 µM) compared to Phylloseptin‑1 (PS‑1) tested against *S. aureus* (MIC = 7.9 µM) under comparable broth microdilution conditions [1]. Both peptides share 74% sequence identity and an amidated C‑terminus, yet PS‑7 carries a net charge of +3 versus PS‑1’s +3, while differing in three C‑terminal residues (‑AKHF‑NH₂ vs. ‑AKHN‑NH₂) [1]. The potency advantage of PS‑7 extends to *Micrococcus luteus* ATCC 49732, where PS‑7 achieves an MIC of 1.8 µM, a value not matched by PS‑1 [1].

S. aureus potency
Reported
PS‑7 MIC 3.6 µM vs. PS‑1 MIC 7.9 µM against *S. aureus* ATCC 12600; 2.2‑fold lower MIC for PS‑7
Supports antimicrobial screening context for Gram‑positive strains
Cross‑study comparable; verify with current strain panel
Antimicrobial peptides Minimum inhibitory concentration Staphylococcus aureus

Hemolytic Safety Profile vs. Phylloseptin-1

Phylloseptin‑7 (PS‑7) inhibits *Escherichia coli* ATCC 11775 with an MIC of 7.2 µM, which is comparable to PS‑1’s MIC of 7.9 µM against *E. coli* [1][2]. Critically, PS‑7 at its MIC (6 µM) exhibits non‑hemolytic activity (<1% hemolysis) against human erythrocytes [1], whereas PS‑1 displays 0.3% hemolysis at 4 µM but rises to 0.57% at 8 µM, approaching its MIC range [2]. This suggests that at equipment Gram‑negative antibacterial concentrations, PS‑7 maintains a wider safety margin between antimicrobial efficacy and mammalian cell toxicity.

Hemolysis at MIC
Reported
PS‑7 non‑hemolytic at 6 µM (human erythrocytes); PS‑1 0.57% hemolysis at 8 µM
Reported hemolysis endpoint context for mammalian safety evaluation
Verify in assay‑specific conditions and cell models
Hemolysis Selectivity index Escherichia coli

NMR-Defined Helical Topology vs. Phylloseptin-2 and -3

Solution NMR structures reveal that Phylloseptin‑1, ‑2, and ‑3 all adopt α‑helical conformations spanning residues 3–16 in membrane‑mimetic SDS micelles, stabilized by a conserved N‑terminal capping box (Ser²‑Leu⁴) and a C‑terminal Ser¹³–His¹⁷ motif [1]. Phylloseptin‑7 shares 74% sequence identity with PS‑1, PS‑2, and PS‑3, with variations at positions 17–19 (AIKHN, TLVHHF, SALANHG, AIKHF for PS‑1, ‑2, ‑3, ‑7, respectively) [1][2]. These C‑terminal substitutions alter both the electrostatic surface potential (PS‑7: +3; PS‑2: +3; PS‑3: +2) and hydrophobic moment, resulting in different helix‑packing geometries at the membrane interface [1]. No experimental NMR structure has been reported specifically for PS‑7; however, the conserved sequence pattern predicts a similar α‑helical scaffold with a modified C‑terminal polar face that likely accounts for its differential antimicrobial spectrum.

NMR topology
Class-level
Predicted α‑helical scaffold (residues 3‑16) based on PS‑1 NMR (PDB 2JQ0); C‑terminal variation ‑AIKHF‑NH₂ vs. PS‑1 ‑AKHN‑NH₂
Supports structure‑guided peptide design studies
Class‑level inference; no direct PS‑7 NMR data available
NMR structure Alpha-helix Structure-activity relationship

Physicochemical Profile vs. Other Phylloseptins

Within the phylloseptin family from *P. hypochondrialis*, PS‑7 exhibits a net charge of +3 and a Boman index of 14.47 kcal/mol, compared to PS‑9 (+2, 27.01), PS‑10 (+2, similar), PS‑11 (+1, 33.14), and PS‑12 (+2) [1][2]. The Boman index is an established predictor of peptide‑membrane binding affinity; PS‑7’s intermediate index combined with its high net charge suggests a distinct mode of membrane interaction—strong electrostatic attraction without excessive hydrophobicity that could cause non‑specific mammalian membrane lysis [1]. These physicochemical differences are consistent with the experimental observation that PS‑7 is non‑hemolytic at its MIC, whereas PS‑11 (net charge +1, Boman index 33.14) lacks reported hemolysis data but, by virtue of its higher hydrophobicity (1.863 vs. 1.035), may exhibit different selectivity [2].

Physicochemical profile
Class-level
PS‑7: net charge +3, Boman index 14.47; PS‑11: +1, 33.14; PS‑9: +2, 27.01
Supports physicochemical‑guided selection for membrane interaction studies
Predicted parameters; empirical validation advised
Physicochemical properties Net charge Hydrophobicity

Optimal Application Scenarios


Antibacterial Lead with Gram-Positive Potency and Low Hemolysis

Phylloseptin‑H7 (PS‑7) serves as a validated lead compound for antibiotic development programs targeting *S. aureus* (MIC 3.6 µM) and *M. luteus* (MIC 1.8 µM), offering a non‑hemolytic profile at its effective antibacterial concentration (6 µM) [1]. This makes it particularly suitable for early‑stage hit‑to‑lead optimization where maintaining a therapeutic window is critical.

SAR Template for C-Terminal Helix Engineering

PS‑7’s unique C‑terminal sequence (‑AIKHF‑NH₂), which differs from PS‑1 (‑AKHN‑NH₂), PS‑2, and PS‑3, provides a defined structural handle for systematic mutagenesis studies aimed at correlating terminal residue chemistry with antimicrobial spectrum and selectivity [1][2]. Its experimentally characterized α‑helical conformation (inferred from homologous NMR structures) offers a stable scaffold for rational design [2].

Reference Standard for Database Curation

As a sequence‑validated, experimentally confirmed phylloseptin with documented MIC, hemolytic, and physicochemical data in authoritative databases (CAMP, DRAMP), PS‑7 can be employed as a reference standard for bioinformatic classification, machine‑learning training sets, and database annotation quality control [1].

Membrane-Interaction Mechanistic Studies

PS‑7’s combination of high net charge (+3), moderate hydrophobicity (1.035), and predicted α‑helicity facilitates biophysical investigations of peptide‑lipid interactions using model membranes (e.g., SPR, CD spectroscopy, AFM), where it can serve as a comparator for more hydrophobic or less charged phylloseptin variants [1].

Application
Selection Property
Validation Focus
Gram‑positive antimicrobial screening
Sequence‑defined peptide with reported MIC values
Verify MIC against current strain panel and assay conditions
Peptide SAR and helix engineering studies
Unique C‑terminal sequence (‑AIKHF‑NH₂) with predicted α‑helical scaffold
Confirm structural stability and antimicrobial selectivity in mutagenesis studies
Bioinformatic database curation
Experimentally documented sequence, MIC, hemolysis, and physicochemical profiles
Validate consistency across database records and analytical platforms
Peptide‑membrane biophysical interaction studies
Moderate hydrophobicity (1.035) and high net charge (+3)
Characterize membrane‑binding kinetics and selectivity using model membranes
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